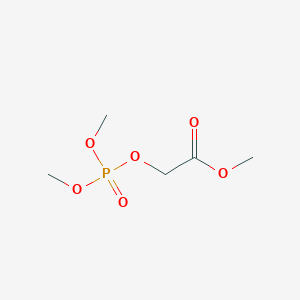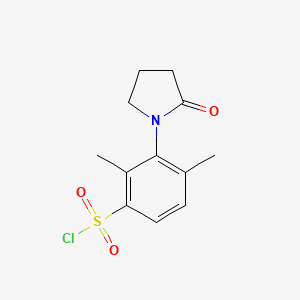
2,4,5-Trichlorophenylboronic acid
Overview
Description
2,4,5-Trichlorophenylboronic acid is a chemical compound with the CAS Number: 220210-55-9 and a molecular weight of 225.27 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H4BCl3O2 . The InChI code for this compound is 1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Adsorption in Environmental Applications
2,4,5-Trichlorophenylboronic acid demonstrates significant adsorption properties, especially in environmental applications. For instance, its adsorption behavior on the surface of poly-o-toluidine Zr(IV)phosphate was studied, revealing its effectiveness in adsorbing 2,4,5-trichlorophenoxy acetic acid from aqueous solutions. This makes it useful in the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Biodegradation Studies
The compound has also been a subject of biodegradation studies. For example, research on Cellulosimicrobium sp. strain NPZ-121 has shown its capacity to degrade 2,4,5-trichlorophenoxyacetic acid, highlighting the potential use of certain bacteria in converting this substrate, which is significant for environmental remediation (Korobov et al., 2018).
Analytical Methods for Environmental Safety
The safety of this compound in the environment, particularly concerning its impact on birds, has been evaluated. These studies are crucial for understanding the ecological implications of its use and ensuring the safety of wildlife in areas treated for vegetation control (Kenaga, 1975).
Electrochemical Degradation
Electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation has been explored. This study provides insights into effective methods for the degradation of this acid in water, contributing to environmental clean-up efforts (Boye, Dieng, & Brillas, 2003).
Impact on Apoptosis in Cellular Studies
In cellular studies, the influence of 2,4,5-trichlorophenoxyacetic acid at low concentrations on apoptosis in PC 12 cells was investigated. Such research is vital in understanding the cellular and molecular mechanisms influenced by this compound (Yamanoshita et al., 2001).
Genotoxic Effects
The genotoxic effects of 2,4,5-T, which is closely related to this compound, have been examined extensively. These studies are crucial in evaluating the potential risks and impacts of these chemicals on genetic material (Grant, 1979)
Safety and Hazards
Mechanism of Action
Target of Action
2,4,5-Trichlorophenylboronic acid is an organoboron compound . It is commonly used as a boron reagent and ligand in organic synthesis . The primary targets of this compound are typically the reactants involved in the chemical reactions it catalyzes .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as a boron reagent, participates in transmetalation, a process where it transfers its organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Organoboron compounds like this are generally known for their stability and environmental benignity . These properties can potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal conditions, but it may decompose under light or high temperature . Therefore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be handled with appropriate personal protective equipment to avoid exposure .
properties
IUPAC Name |
(2,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYMKDSHNWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400594 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220210-55-9 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,5-trichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4,5-Trichlorophenylboronic acid a crucial component in the synthesis of the Nav1.8 sodium channel modulator PF-1247324?
A1: this compound acts as a key building block in the synthesis of PF-1247324. The research article describes its role in a potassium fluoride-promoted Suzuki−Miyaura coupling reaction. This reaction couples this compound with methyl 6-amino-5-bromopyridine-2-carboxylate in the presence of a palladium catalyst []. This coupling is essential for constructing the final structure of PF-1247324, where the 2,4,5-trichlorophenyl group is directly attached to the pyridine ring. The researchers optimized this step by adding water to the reaction mixture, leading to complete and reliable coupling at room temperature with a high yield [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)



![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)





![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
